

Characterization of Bis-Mal-Lysine-PEG4-TFP ester conjugates

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Compound of Interest

Compound Name: **Bis-Mal-Lysine-PEG4-TFP ester**

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A Comparative Guide to the Characterization of **Bis-Mal-Lysine-PEG4-TFP Ester** Conjugates

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed characterization of **Bis-Mal-Lysine-PEG4-TFP ester**, a heterotrifunctional crosslinker, and compares its performance with relevant alternatives, supported by experimental data and protocols.

Introduction to **Bis-Mal-Lysine-PEG4-TFP Ester**

Bis-Mal-Lysine-PEG4-TFP ester is a versatile crosslinking reagent that features three distinct reactive functionalities built around a lysine core:

- Two Maleimide Groups: These groups are located at the alpha (α) and epsilon (ϵ) amines of the lysine. Maleimides react specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form stable thioether bonds.^[1] This reaction is most efficient at a pH range of 6.5-7.5.^{[1][2]}
- One Tetrafluorophenyl (TFP) Ester: The carboxylic acid of the lysine is functionalized with a TFP ester via a polyethylene glycol (PEG4) spacer. TFP esters are highly reactive towards primary and secondary amines, such as the N-terminus of a protein or the side chain of a lysine residue, forming stable amide bonds.^{[1][3]}

- A PEG4 Spacer: The polyethylene glycol spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[2][4]

This unique architecture allows for the conjugation of multiple molecules in a controlled manner, making it a valuable tool in the construction of complex biomolecules.[4]

Performance Comparison of Crosslinkers

The choice of a crosslinker significantly impacts the stability, efficacy, and pharmacokinetic properties of a bioconjugate. Below is a comparison of **Bis-Mal-Lysine-PEG4-TFP ester** with other common crosslinking chemistries.

Feature	Bis-Mal-Lysine-PEG4-TFP Ester	SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)	Next-Gen Maleimides (e.g., N-aryl maleimides)
Amine Reactive Group	TFP Ester	NHS Ester	NHS or TFP Ester
Thiol Reactive Group	Maleimide	Maleimide	N-Aryl Maleimide
Amine Reactivity & Stability	TFP esters exhibit superior hydrolytic stability compared to NHS esters, especially at basic pH, allowing for more controlled conjugation. [3][5] The optimal pH for TFP ester reaction with amines is 7.5-8.0. [1]	NHS esters are prone to hydrolysis in aqueous solutions, with a shorter half-life at higher pH. The optimal pH for NHS ester reaction is typically 7.0-7.2.[6][7]	Dependent on the specific amine-reactive group used (NHS or TFP).
Thioether Bond Stability	The thioether bond formed from the maleimide-thiol reaction can be susceptible to retro-Michael addition, leading to potential deconjugation in vivo. [8][9]	Similar to Bis-Mal-Lysine-PEG4-TFP ester, the maleimide-thiol linkage can exhibit instability.[9]	N-aryl maleimides form more stable thioether bonds due to faster hydrolysis of the succinimide ring, which prevents the retro-Michael reaction. [10][11]
Solubility	The integrated PEG4 spacer enhances aqueous solubility.[2][4]	Generally more hydrophobic, which can sometimes lead to aggregation of the final conjugate.	Solubility can vary depending on the specific linker structure. PEGylation is often incorporated to improve solubility.

Versatility	The two maleimide groups allow for the bridging of disulfide bonds or the conjugation of two separate thiol-containing molecules.	A heterobifunctional linker for connecting one amine-containing and one thiol-containing molecule.	Primarily focused on improving the stability of the thiol conjugation.
[1]			

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the successful synthesis and characterization of bioconjugates.

Protocol 1: Conjugation of a Thiol-Containing Peptide and an Amine-Containing Protein to Bis-Mal-Lysine-PEG4-TFP Ester

This protocol describes a two-step sequential conjugation.

Materials:

- **Bis-Mal-Lysine-PEG4-TFP ester**
- Thiol-containing peptide
- Amine-containing protein (e.g., an antibody)
- Phosphate-Buffered Saline (PBS), pH 7.2
- Sodium bicarbonate buffer, 0.1 M, pH 8.5
- Anhydrous Dimethylsulfoxide (DMSO)
- Quenching reagent (e.g., Tris buffer or hydroxylamine)
- Desalting columns

Procedure:

- Step 1: Reaction with Thiol-Containing Peptide
 1. Dissolve the **Bis-Mal-Lysine-PEG4-TPP ester** in anhydrous DMSO to a stock concentration of 10 mM.
 2. Dissolve the thiol-containing peptide in PBS (pH 7.2) to a concentration of 1-2 mg/mL.
 3. Add the **Bis-Mal-Lysine-PEG4-TPP ester** stock solution to the peptide solution at a 2 to 5-fold molar excess.
 4. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
 5. Purify the peptide-linker conjugate using a desalting column to remove excess crosslinker.
- Step 2: Reaction with Amine-Containing Protein
 1. Exchange the buffer of the purified peptide-linker conjugate to 0.1 M sodium bicarbonate buffer (pH 8.5).
 2. Dissolve the amine-containing protein in the same bicarbonate buffer to a concentration of 2-5 mg/mL.
 3. Add the peptide-linker conjugate to the protein solution at a 5 to 10-fold molar excess.
 4. Incubate the reaction for 1-2 hours at room temperature.
 5. Quench the reaction by adding a final concentration of 50 mM Tris buffer and incubate for 15 minutes.
 6. Purify the final tripartite conjugate using a desalting column or size-exclusion chromatography.

Protocol 2: Characterization of the Conjugate

Degree of Labeling (DOL) Determination:

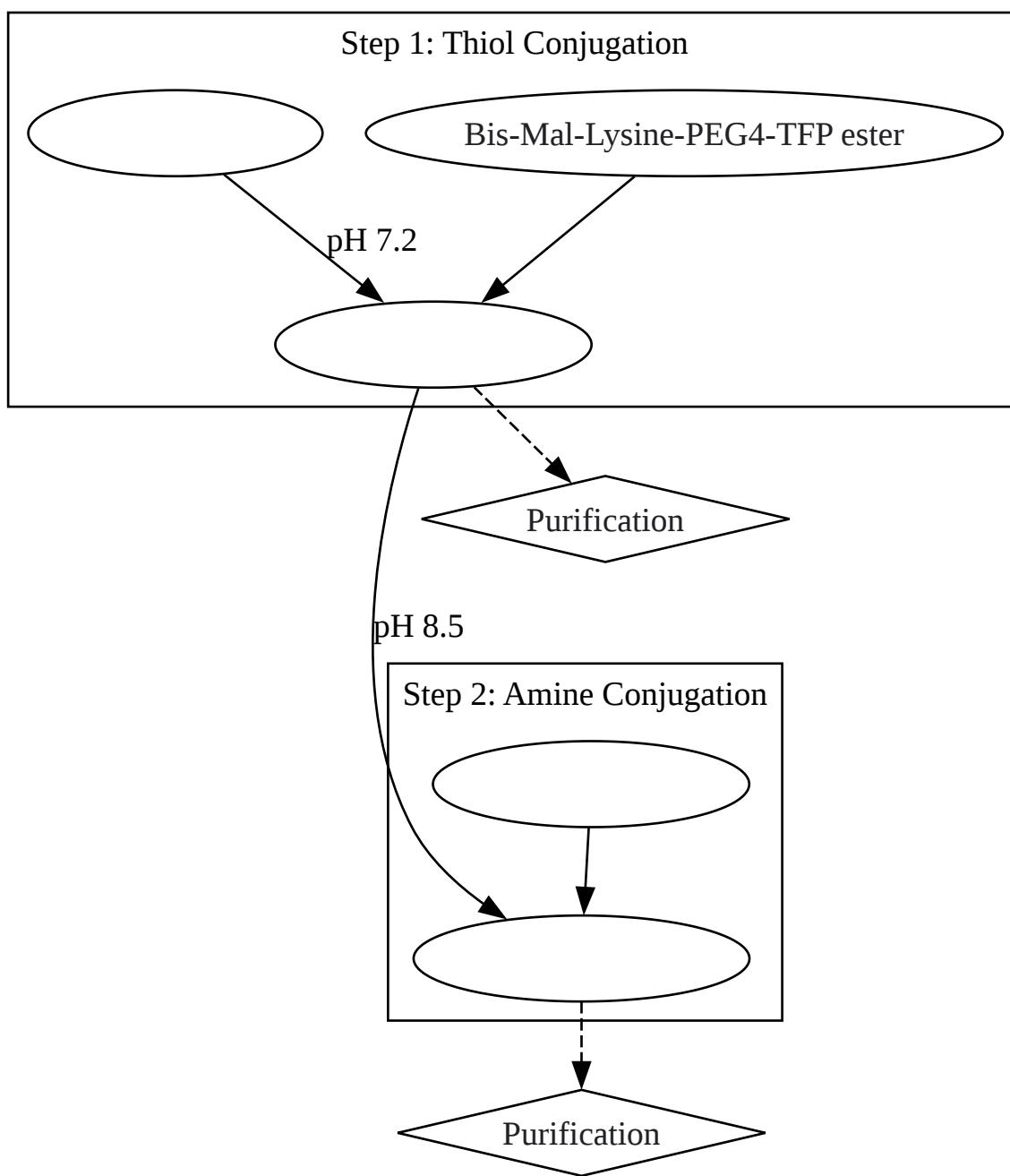
The DOL can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein at 280 nm and the absorbance of a chromophore on the peptide at its specific maximum wavelength.

Stability Assay:

The stability of the maleimide-thiol linkage can be assessed by incubating the conjugate in plasma or in the presence of a competing thiol, such as glutathione, and monitoring the amount of intact conjugate over time using techniques like HPLC or ELISA.

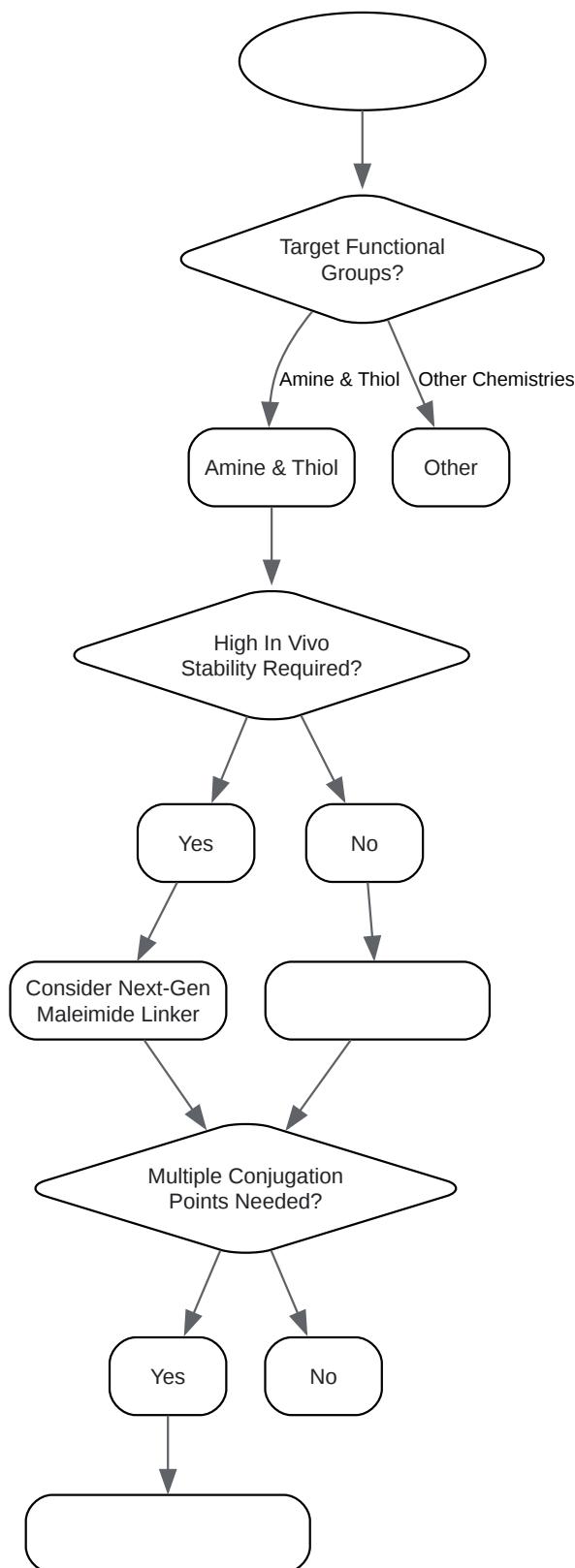
Visualizations

Experimental Workflow for Tripartite Conjugate Synthesis

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Caption: Generalized mechanism of action for an antibody-drug conjugate.

Decision Tree for Crosslinker Selection



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Caption: Decision tree for selecting a suitable crosslinker.

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